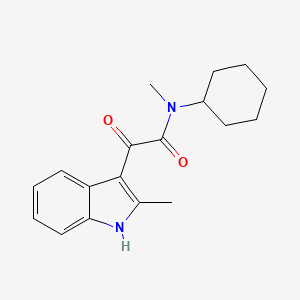

N-cyclohexyl-N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

N-cyclohexyl-N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2/c1-12-16(14-10-6-7-11-15(14)19-12)17(21)18(22)20(2)13-8-4-3-5-9-13/h6-7,10-11,13,19H,3-5,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEKWTWFHGIISRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)N(C)C3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>44.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID51085252 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Actividad Biológica

Chemical Structure and Properties

N-cyclohexyl-N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide has the following chemical structure:

- Molecular Formula : CHNO

- IUPAC Name : this compound

- CAS Number : Not specified in the available data.

This compound features an indole moiety, which is known for its diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Anti-inflammatory Activity

Research indicates that indole derivatives exhibit significant anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process. For instance, studies have shown that certain indole derivatives can selectively inhibit COX-2 without affecting COX-1, potentially reducing the risk of gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Antimicrobial Activity

The antimicrobial efficacy of indole-based compounds has been well-documented. In vitro studies have demonstrated that derivatives similar to this compound possess activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The structure-function relationship suggests that modifications to the indole ring can enhance antibacterial potency .

Antioxidant Properties

Indole derivatives have also been studied for their antioxidant capabilities. These compounds can scavenge free radicals and reduce oxidative stress, contributing to their therapeutic potential in conditions like cancer and cardiovascular diseases .

Case Studies

- Cardiovascular Effects : A study investigating the cardiovascular profile of similar indole derivatives revealed that certain compounds could modulate cardiac biomarkers, indicating a potential protective effect against cardiac damage during inflammation .

- Molecular Modeling Studies : Computational studies have been employed to predict the binding affinity of these compounds to COX enzymes, providing insights into their mechanism of action and guiding further drug design efforts .

Table 1: Summary of Biological Activities of Indole Derivatives

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Preliminary studies suggest favorable absorption, distribution, metabolism, and excretion (ADME) properties. However, detailed toxicological assessments are required to ensure safety for human use.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- IUPAC Name : N-cyclohexyl-N-methyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

- Molecular Formula : C₁₄H₁₈N₂O₂

- Molecular Weight : 246.30 g/mol

- CAS Number : Not widely reported but related compounds are cataloged under various identifiers.

Neurological Disorders

Recent studies have indicated that derivatives of indole compounds, including this compound, exhibit potential as selective inhibitors of nitric oxide synthase (NOS), which plays a crucial role in neurodegenerative diseases. For instance, a series of indoline derivatives were synthesized and evaluated for their efficacy in mitigating cardiovascular liabilities associated with traditional NOS inhibitors . This suggests that the compound could be explored further for its neuroprotective properties.

Anticancer Activity

Compounds structurally related to this compound have shown promise in anticancer research. Notably, a recent study highlighted the antiproliferative effects of certain indole derivatives against various cancer cell lines, including neuroendocrine prostate cancer (NEPC) . The structure–activity relationship (SAR) studies revealed that modifications to the indole structure could enhance selectivity and potency against specific cancer types.

Case Study 1: Indole Derivatives in Cancer Therapy

A study published in Molecules explored the effects of an indole derivative on neuroendocrine prostate cancer cells. The compound demonstrated an IC50 value of 0.47 μM against the LASCPC-01 cell line, showcasing significant selectivity over other prostate cancer lines . This highlights the therapeutic potential of indole-based compounds in targeted cancer therapies.

Case Study 2: NOS Inhibition and Pain Management

Research focusing on selective NOS inhibitors has identified several indoline derivatives that effectively reverse thermal hyperalgesia in neuropathic pain models. These findings suggest that this compound could serve as a lead compound for developing new analgesics with fewer side effects compared to existing treatments .

Data Table: Comparative Analysis of Indole Derivatives

Q & A

Q. Key Observations :

- The indole ring and oxoacetamide moiety exhibit planarity, with dihedral angles < 5° between planes.

- Intramolecular hydrogen bonds (N-H···O=C) stabilize the crystal lattice .

How can computational tools like MetaSite predict metabolic stability and guide structural optimization?

Advanced

Methodology :

- Metabolic Soft Spot Prediction : Use MetaSite to identify vulnerable sites (e.g., cyclohexyl or methyl groups) for cytochrome P450-mediated oxidation.

- Design Strategies :

Q. Case Study :

- Compound 1 (phenethyl amide derivative): Rapid metabolism in rat/human microsomes (t₁/₂ < 10 min).

- Optimized Analog : Fluorophenyl substitution shifted metabolism to O-demethylation, improving t₁/₂ to > 60 min .

What strategies are used to analyze structure-activity relationships (SAR) for anticancer activity in indole-based oxoacetamides?

Advanced

Methodology :

- In Vitro Cytotoxicity Assays : Test compounds against cancer cell lines (e.g., HepG2, MCF7) using MTT assays.

- Key Modifications :

Q. Mechanistic Insight :

| Pathway | Caspase-8 Activity (Fold) | Caspase-9 Activity (Fold) |

|---|---|---|

| Untreated | 1.0 | 1.0 |

| 5r (10 μM) | 4.8 ± 0.3 | 1.2 ± 0.1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.